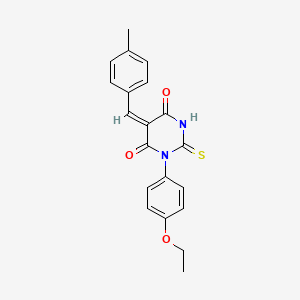

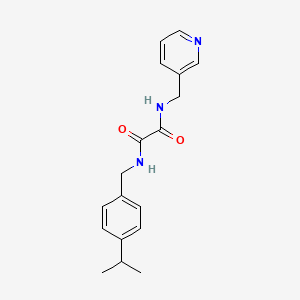

1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Descripción general

Descripción

Synthesis Analysis

Synthesis of this compound, along with related dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones, involves coupling with diazotised bases to furnish derivatives that exhibit activity against microorganisms, highlighting its significance in heterocyclic compound studies (Nigam, Saharia, & Sharma, 1981). Another synthesis approach through Biginelli reaction, utilizing microwave irradiation under solvent-free conditions, showcases an efficient method to achieve high yield and purity (Pan, Zhang, & Liu, 2009).

Molecular Structure Analysis

The compound's molecular structure has been investigated using experimental and theoretical methods, including FT-IR and FT-Raman spectra analysis, HOMO-LUMO energy gap, and NBO study, revealing its potential in non-linear optical applications (Al-Abdullah et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives have been synthesized with varied functionalities, demonstrating the compound's versatility in undergoing chemical transformations. Such derivatives have been explored for their antitumor activities, adding to the compound's importance in medicinal chemistry (Raić-Malić et al., 2000).

Physical Properties Analysis

The physical properties, including spectroscopic characterization and X-ray structure analysis, have been elaborated for related pyrimidine derivatives, providing insights into the compound's structural and electronic features (Ceylan et al., 2016).

Chemical Properties Analysis

Investigations into the compound's chemical properties have led to the synthesis of pyrido[3,2-d]pyrimidine derivatives and azolopyrido[3,2-d]pyrimidines, showcasing the compound's potential in generating a wide range of pharmacologically active scaffolds (Urleb, Stanovnik, & Tislér, 1990).

Aplicaciones Científicas De Investigación

Synthesis and Biological Studies

A variety of related compounds have been synthesized for their potential biological activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activity

Research into 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo) dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones has shown that these compounds exhibit considerable activity against a number of microorganisms, indicating their potential use in antimicrobial therapies (S. Nigam, G. Saharia, H. Sharma, 1981).

Antiviral and Antitumor Activities

Synthesis and evaluation of related compounds have been conducted for their antiviral and antitumor activities. For example, certain derivatives have shown marked inhibition of retrovirus replication in cell culture, offering insights into new treatments for viral infections (D. Hocková, A. Holý, M. Masojídková, et al., 2003). Another study reported the synthesis of compounds with potential anti-ulcer activity, providing a foundation for developing new gastrointestinal therapeutics (Kulbhushan Rana, B. Kaur, B. Kumar, 2004).

Nonlinear Optical Properties

The exploration of novel styryl dyes, including related compounds, for their third-order nonlinear optical properties has revealed significant potential for application in nonlinear optical materials for device applications. These findings open up new avenues for the development of materials with enhanced optical performance (S. Shettigar, G. Umesh, P. Poornesh, et al., 2009).

Corrosion Inhibition

Studies have also delved into the use of pyridopyrimidinone derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting materials in aggressive chemical environments. This research contributes to the development of more durable materials for industrial applications (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018).

Propiedades

IUPAC Name |

(5E)-1-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-16-10-8-15(9-11-16)22-19(24)17(18(23)21-20(22)26)12-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,21,23,26)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQPTPXNZJAKMN-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C)C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C)/C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4620519.png)

![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)

![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)

![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)